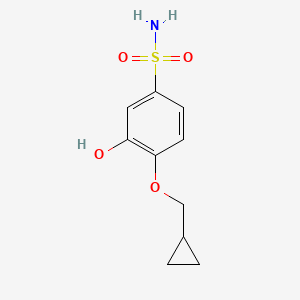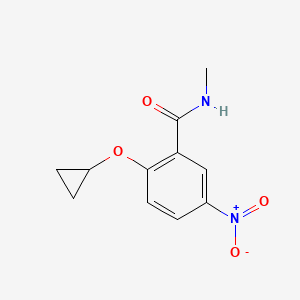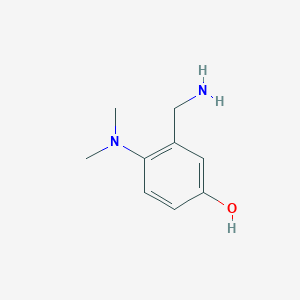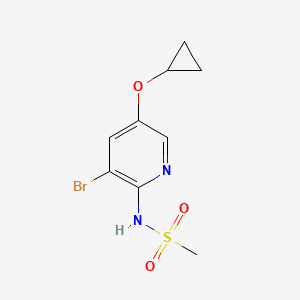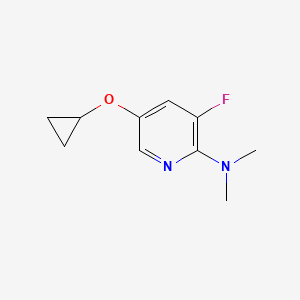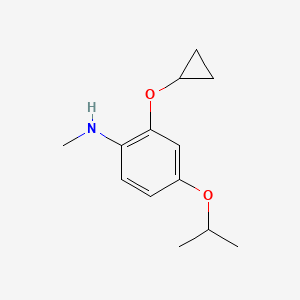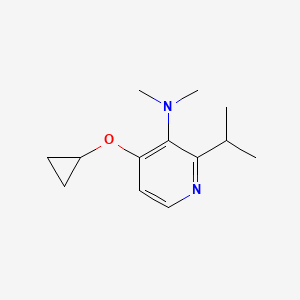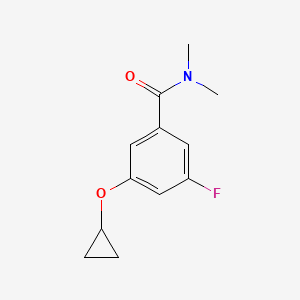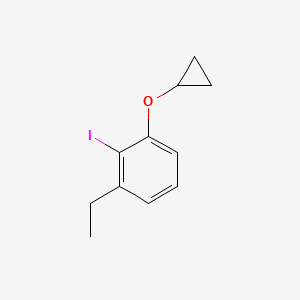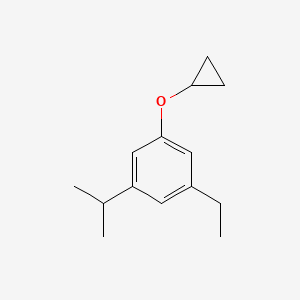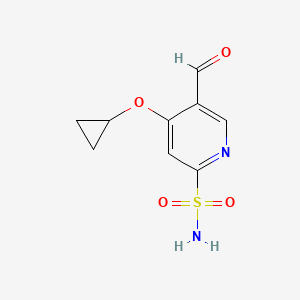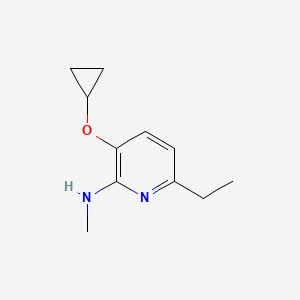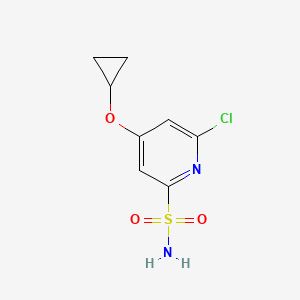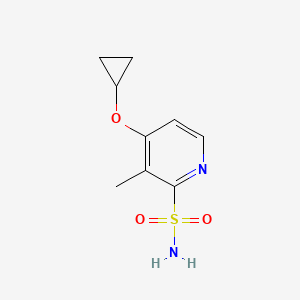
4-Cyclopropoxy-3-methylpyridine-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-3-methylpyridine-2-sulfonamide is a chemical compound with the molecular formula C9H12N2O3S and a molecular weight of 228.27 g/mol It is characterized by the presence of a cyclopropoxy group, a methyl group, and a sulfonamide group attached to a pyridine ring
Vorbereitungsmethoden
The synthesis of 4-Cyclopropoxy-3-methylpyridine-2-sulfonamide typically involves the following steps:
Cyclopropylation: Introduction of the cyclopropoxy group to the pyridine ring.
Methylation: Addition of a methyl group to the pyridine ring.
Sulfonamidation: Introduction of the sulfonamide group.
The specific reaction conditions and reagents used in these steps can vary, but common methods include the use of cyclopropyl halides for cyclopropylation, methyl iodide for methylation, and sulfonyl chlorides for sulfonamidation .
Analyse Chemischer Reaktionen
4-Cyclopropoxy-3-methylpyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents such as amines or alcohols.
These reactions often result in the formation of derivatives with modified functional groups, which can be useful for further chemical modifications .
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-3-methylpyridine-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-3-methylpyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to various biological effects .
Vergleich Mit ähnlichen Verbindungen
4-Cyclopropoxy-3-methylpyridine-2-sulfonamide can be compared with other similar compounds, such as:
4-Cyclopropoxy-5-methylpyridine-2-sulfonamide: This compound has a similar structure but with the methyl group in a different position.
3-Cyclopropoxy-4-methylpyridine-2-sulfonamide: Another isomer with the cyclopropoxy and methyl groups in different positions.
These comparisons highlight the unique structural features of this compound and its potential for specific applications.
Eigenschaften
Molekularformel |
C9H12N2O3S |
|---|---|
Molekulargewicht |
228.27 g/mol |
IUPAC-Name |
4-cyclopropyloxy-3-methylpyridine-2-sulfonamide |
InChI |
InChI=1S/C9H12N2O3S/c1-6-8(14-7-2-3-7)4-5-11-9(6)15(10,12)13/h4-5,7H,2-3H2,1H3,(H2,10,12,13) |
InChI-Schlüssel |
GJEVSXPVHJUVHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CN=C1S(=O)(=O)N)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


